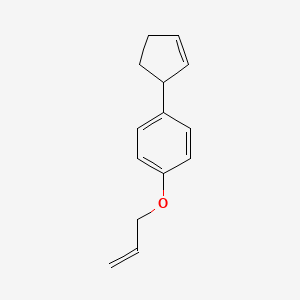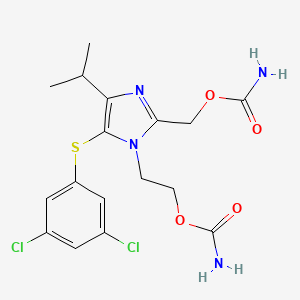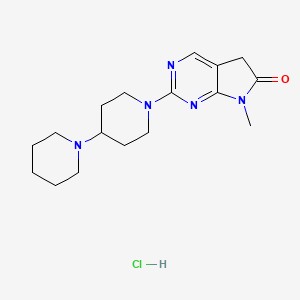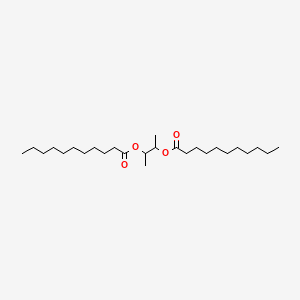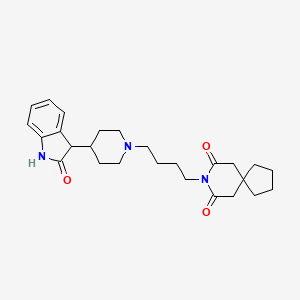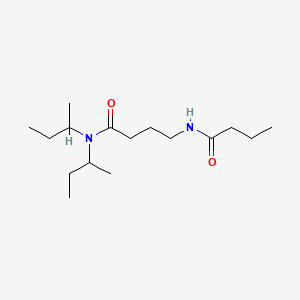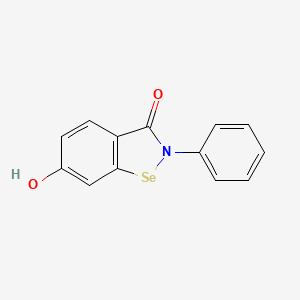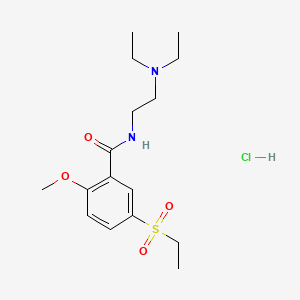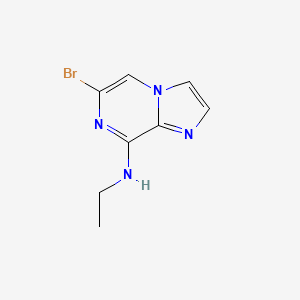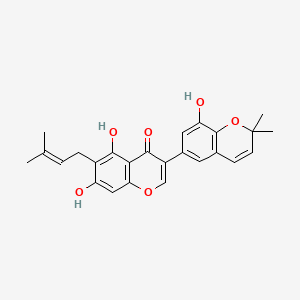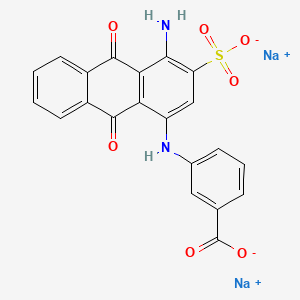
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cleaning products . The compound’s structure includes an anthracene core, which is responsible for its chromophoric properties, making it useful in staining and dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate typically involves the sulfonation of anthracene derivatives followed by amination and subsequent benzoate formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which are valuable intermediates in the synthesis of other dyes and pigments .
Wissenschaftliche Forschungsanwendungen
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed as a staining agent for visualizing cellular structures under a microscope.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance dyes for textiles and cleaning products
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with biological molecules such as proteins and nucleic acids. The anthracene core allows it to intercalate between DNA bases, making it useful in staining and imaging applications. Additionally, the sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various biological assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Violet 48: Another anthracene-based dye with similar staining properties.
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)-2,4,6-trimethylbenzenesulphonate: A structurally related compound with comparable applications.
Uniqueness
Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct solubility and reactivity properties. This makes it particularly suitable for applications requiring high solubility and strong staining capabilities .
Eigenschaften
CAS-Nummer |
25492-71-1 |
|---|---|
Molekularformel |
C21H12N2Na2O7S |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
disodium;3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]benzoate |
InChI |
InChI=1S/C21H14N2O7S.2Na/c22-18-15(31(28,29)30)9-14(23-11-5-3-4-10(8-11)21(26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24;;/h1-9,23H,22H2,(H,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
BFUBDWYMYJPFCH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC(=C4)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


